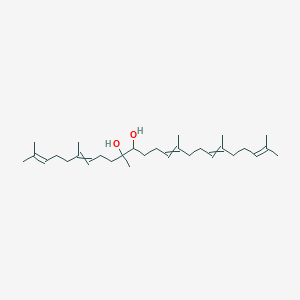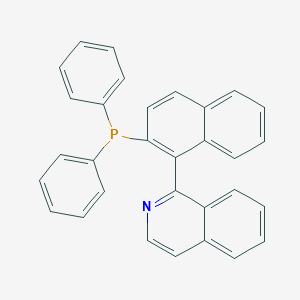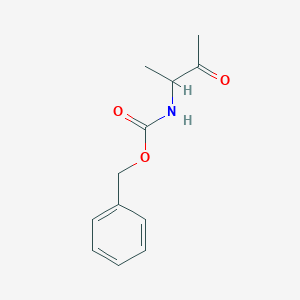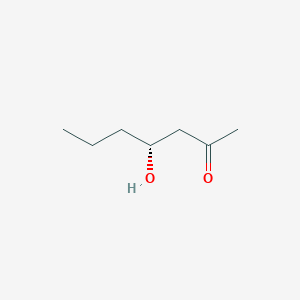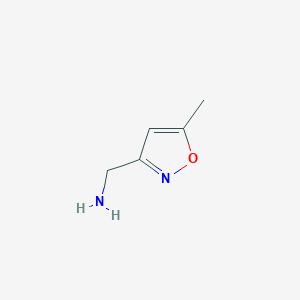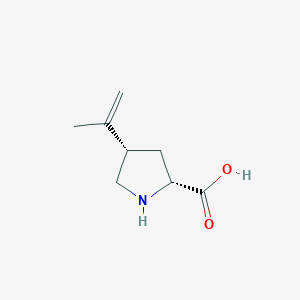
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic amino acid found in various biological systems. It is an essential component of the human nervous system, where it acts as a neurotransmitter. Pipecolic acid has also been found to play a crucial role in the immune system and has been linked to various physiological and biochemical processes.
科学的研究の応用
Pipecolic acid has been extensively studied for its role in the central nervous system. It has been found to act as a neurotransmitter and has been linked to various neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. Pipecolic acid has also been found to play a crucial role in the immune system, where it acts as an immunomodulator. It has been linked to various autoimmune diseases, including lupus, rheumatoid arthritis, and multiple sclerosis.
作用機序
The mechanism of action of pipecolic acid is not fully understood. However, it is believed to act as a neurotransmitter by binding to specific receptors in the brain. It has been found to activate the GABAergic system, which is responsible for inhibiting neuronal activity. Pipecolic acid has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Pipecolic acid has been found to have various biochemical and physiological effects. It has been linked to the regulation of neurotransmitter release, the inhibition of neuronal activity, and the modulation of the immune system. Pipecolic acid has also been found to play a crucial role in the metabolism of lysine and arginine, two essential amino acids.
実験室実験の利点と制限
Pipecolic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Pipecolic acid is also stable and can be stored for extended periods. However, pipecolic acid has some limitations for lab experiments. It is relatively expensive, and its purity can be challenging to maintain. Pipecolic acid can also be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of pipecolic acid. One area of research is the role of pipecolic acid in neurological disorders. Further studies are needed to understand the mechanism of action of pipecolic acid and its potential therapeutic applications. Another area of research is the role of pipecolic acid in the immune system. Further studies are needed to understand the immunomodulatory effects of pipecolic acid and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for pipecolic acid could lead to more efficient and cost-effective production.
合成法
Pipecolic acid can be synthesized through various methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction between an aldehyde or ketone and ammonia, followed by the addition of hydrocyanic acid. The Gabriel synthesis involves the reaction between phthalimide and potassium hydroxide, followed by the addition of an alkyl halide. The Hofmann degradation involves the reaction between an amide and sodium hypochlorite, followed by the addition of sodium hydroxide. However, the most commonly used method for the synthesis of pipecolic acid is the catalytic hydrogenation of L-pipecolinic acid.
特性
CAS番号 |
150821-48-0 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(2R,4S)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h6-7,9H,1,3-4H2,2H3,(H,10,11)/t6-,7-/m1/s1 |
InChIキー |
ZHJAYBVPHIYUEA-RNFRBKRXSA-N |
異性体SMILES |
CC(=C)[C@@H]1C[C@@H](NC1)C(=O)O |
SMILES |
CC(=C)C1CC(NC1)C(=O)O |
正規SMILES |
CC(=C)C1CC(NC1)C(=O)O |
同義語 |
D-Proline, 4-(1-methylethenyl)-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

